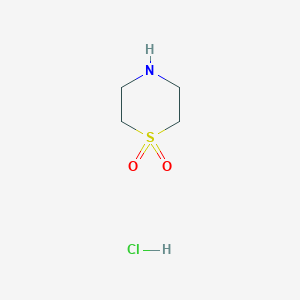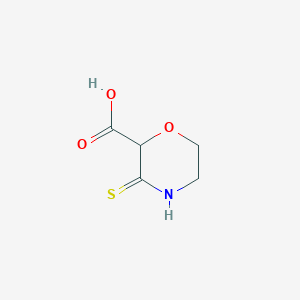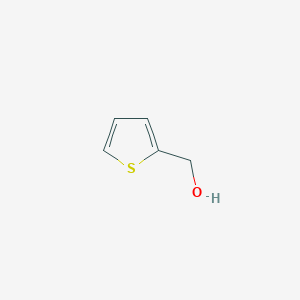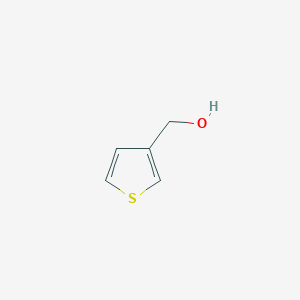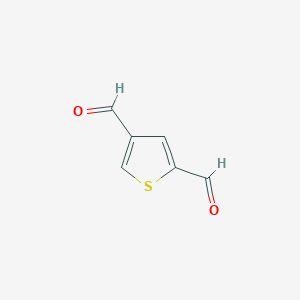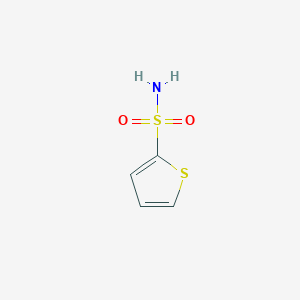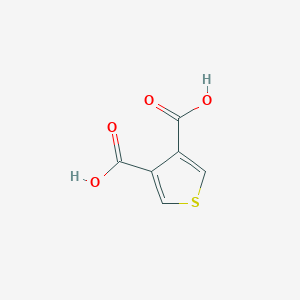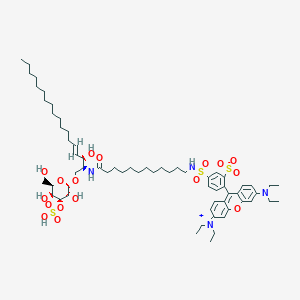
Sgalcer-RH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sgalcer-RH is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
Sgalcer-RH exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. Additionally, Sgalcer-RH has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Biochemische Und Physiologische Effekte
Sgalcer-RH has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the initiation and propagation of inflammatory responses. It also reduces the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and cardiovascular diseases. Additionally, Sgalcer-RH has been found to modulate the activity of various enzymes such as caspases, which are involved in the regulation of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Sgalcer-RH has several advantages and limitations when used in lab experiments. Its advantages include its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. Additionally, it has been found to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, its limitations include its high cost of synthesis and limited availability, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on Sgalcer-RH. Firstly, further studies are needed to elucidate its mechanism of action and its potential therapeutic applications in various diseases. Additionally, more studies are needed to optimize its synthesis method and improve its bioavailability and pharmacokinetics. Finally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, which will pave the way for its eventual use in clinical practice.
Conclusion:
Sgalcer-RH is a promising compound that has the potential to revolutionize the field of scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and autoimmune disorders. Further research is needed to fully elucidate its potential therapeutic applications and optimize its synthesis method and pharmacokinetics.
Synthesemethoden
Sgalcer-RH is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of different reagents and solvents, which are carefully controlled to ensure the purity and potency of the final product. The process involves the use of advanced techniques such as chromatography and NMR spectroscopy to monitor the progress of the reaction and the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Sgalcer-RH has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and autoimmune disorders. It has also been found to have neuroprotective and cardioprotective effects, which make it a potential candidate for the treatment of neurological and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
128969-82-4 |
|---|---|
Produktname |
Sgalcer-RH |
Molekularformel |
C63H98N4O17S3 |
Molekulargewicht |
1279.7 g/mol |
IUPAC-Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1 |
InChI-Schlüssel |
FIRSTKRJDGFCEJ-FVLPCCLVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O |
Synonyme |
LRh-CS N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate SGalCer-RH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
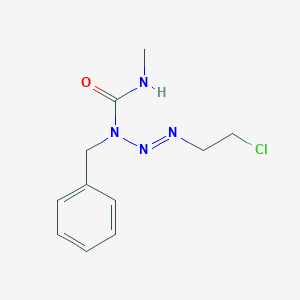
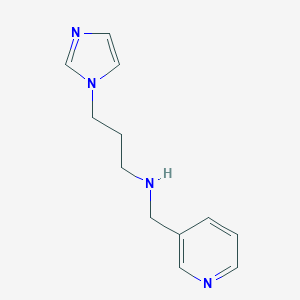
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
